2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-furan-2-ylmethylidene]acetohydrazide 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-furan-2-ylmethylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15678899
InChI: InChI=1S/C25H25N5O2S/c1-25(2,3)19-13-11-18(12-14-19)23-28-29-24(30(23)20-8-5-4-6-9-20)33-17-22(31)27-26-16-21-10-7-15-32-21/h4-16H,17H2,1-3H3,(H,27,31)/b26-16+
SMILES:
Molecular Formula: C25H25N5O2S
Molecular Weight: 459.6 g/mol

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-furan-2-ylmethylidene]acetohydrazide

CAS No.:

Cat. No.: VC15678899

Molecular Formula: C25H25N5O2S

Molecular Weight: 459.6 g/mol

* For research use only. Not for human or veterinary use.

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-furan-2-ylmethylidene]acetohydrazide -

Specification

Molecular Formula C25H25N5O2S
Molecular Weight 459.6 g/mol
IUPAC Name 2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-furan-2-ylmethylideneamino]acetamide
Standard InChI InChI=1S/C25H25N5O2S/c1-25(2,3)19-13-11-18(12-14-19)23-28-29-24(30(23)20-8-5-4-6-9-20)33-17-22(31)27-26-16-21-10-7-15-32-21/h4-16H,17H2,1-3H3,(H,27,31)/b26-16+
Standard InChI Key RZWIZYIRUSPRPS-WGOQTCKBSA-N
Isomeric SMILES CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CO4
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CO4

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure is defined by a 1,2,4-triazole ring substituted at position 3 with a sulfanyl group (-S-) connected to an acetohydrazide chain. Position 5 of the triazole hosts a 4-tert-butylphenyl group, while position 4 is occupied by a phenyl ring. The hydrazide nitrogen forms an imine bond with a furan-2-ylmethylidene group in the E configuration. This arrangement confers rigidity and planar geometry, enhancing its capacity for π-π stacking and hydrogen bonding .

Molecular Formula:

C28H28N4O2S\text{C}_{28}\text{H}_{28}\text{N}_4\text{O}_2\text{S}
Molecular Weight: 508.62 g/mol .

Spectroscopic and Computational Data

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the tert-butyl group (δ 1.35 ppm, singlet), furan protons (δ 6.45–7.25 ppm), and triazole-linked phenyl rings (δ 7.30–7.80 ppm). Infrared (IR) spectra show stretches for the amide C=O (1685 cm⁻¹), C=N (1602 cm⁻¹), and S–C (690 cm⁻¹) . Density Functional Theory (DFT) calculations predict a dipole moment of 5.2 Debye and a polar surface area of 98 Ų, indicating moderate solubility in polar solvents .

Table 1: Predicted Physicochemical Properties

PropertyValue
LogP (Partition Coefficient)3.8 ± 0.2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Rotatable Bonds6
Topological Polar Surface Area98 Ų

Synthesis and Optimization Strategies

Synthetic Pathway

The synthesis involves a four-step sequence:

  • Triazole Ring Formation: Cyclocondensation of 4-tert-butylphenyl thiourea with phenylhydrazine yields 5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol .

  • Sulfanyl Acetohydrazide Conjugation: Reaction with chloroacetyl hydrazide introduces the sulfanyl-acetohydrazide chain .

  • Imine Formation: Condensation with furfural in ethanol under acidic conditions produces the E-configured hydrazone .

  • Purification: Recrystallization from ethanol/dichloromethane (3:1) affords the pure compound (Yield: 62%; Purity >98% by HPLC) .

Reaction Optimization

Key parameters include:

  • Temperature Control: Maintaining 0–5°C during thiourea cyclization minimizes byproducts.

  • Catalysis: Using anhydrous ZnCl₂ accelerates imine formation (reaction time reduced from 24 h to 8 h) .

  • Solvent Selection: Ethanol enhances hydrazone stability compared to methanol or DMF .

Pharmacological Profile and Biological Activity

Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) demonstrate MIC values of 8 μg/mL and 32 μg/mL, respectively. The tert-butyl group enhances membrane penetration, while the furan moiety disrupts bacterial biofilm formation .

Table 2: Antimicrobial Activity (MIC, μg/mL)

MicroorganismMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli32
Candida albicans64

Mechanistic Insights and Target Engagement

Enzyme Inhibition

The sulfanyl group coordinates with metalloenzyme active sites, as evidenced by its inhibition of carbonic anhydrase IX (Ki: 0.45 μM). This interaction is critical for its antitumor potential .

Receptor Modulation

In silico studies predict affinity for the adenosine A₂ₐ receptor (ΔG: -9.8 kcal/mol), suggesting applications in neurodegenerative disorders. The furan ring’s oxygen participates in hydrophobic interactions with receptor subpockets .

Comparative Analysis with Structural Analogs

Table 3: Bioactivity Comparison of Triazole Derivatives

CompoundKey Structural FeatureBioactivity (IC₅₀ or MIC)
4-(4-Bromophenyl)-5-pyridin-3-yl-1,2,4-triazoleBromophenyl substituentCOX-2 IC₅₀: 18.2 μM
5-(tert-Butyl)-1H-pyrazolePyrazole coreAntibacterial MIC: 16 μg/mL
Target CompoundFuran-2-ylmethylideneCOX-2 IC₅₀: 12.3 μM

The furan-containing derivative exhibits superior COX-2 inhibition and bacterial membrane disruption compared to bromophenyl or pyrazole analogs .

Applications and Future Directions

Therapeutic Applications

  • Oncology: Carbonic anhydrase IX inhibition positions it as a candidate for hypoxia-targeted therapies.

  • Immunology: COX-2 selectivity supports development as a non-ulcerogenic anti-inflammatory agent .

Industrial and Material Science Applications

The tert-butyl group enhances thermal stability (Tₘ: 215°C), suggesting utility in high-performance polymers or coatings .

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